2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
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Overview
Description
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is an organic compound with the molecular formula C9H13ClF3NO and a molecular weight of 243.66 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an acetamide group attached to a cyclohexyl ring. It is a white crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The reaction scheme can be represented as follows:
4-(trifluoromethyl)cyclohexanone+chloroacetyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, and alkoxyamides.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation and Reduction: Products include N-oxides and amines.
Scientific Research Applications
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.
2-chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a cyclohexyl ring.
Uniqueness
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is unique due to the presence of both a chloro group and a trifluoromethyl group on a cyclohexyl ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZQYCAFBSSKJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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